molecular formula C31H29F2N5O3 B1676616 MK-3207 CAS No. 957118-49-9

MK-3207

货号 B1676616
CAS 编号: 957118-49-9
分子量: 557.6 g/mol
InChI 键: AZAANWYREOQRFB-SETSBSEESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MK-3207 is an orally active, highly selective, and species-specific CGRP receptor antagonist . It belongs to the class of organic compounds known as dipeptides . It has been used in trials studying the treatment of Migraine and Migraine Disorders .


Molecular Structure Analysis

MK-3207 has a chemical formula of C31H29F2N5O3 . Its exact mass is 557.22 and its molecular weight is 557.602 .


Physical And Chemical Properties Analysis

MK-3207 has a molecular weight of 594.05 and a chemical formula of C31H29F2N5O3.HCl . It is soluble in DMSO and Ethanol .

科学研究应用

1. MK-3207在偏头痛治疗中的应用

一项随机对照试验评估了MK-3207,一种CGRP受体拮抗剂,用于急性偏头痛治疗。这项多中心研究显示,MK-3207有效缓解了偏头痛症状,并且一般耐受(Hewitt et al., 2011)

2. MK-3207的药理特性

对MK-3207的药理特性研究表明,它是一种有效的口服可利用的CGRP受体拮抗剂。这项研究突显了MK-3207在治疗偏头痛方面的潜力,其在恒河猴模型中的有效性得到了证明(Salvatore et al., 2010)

3. CGRP受体拮抗剂中的PK/PD关系

另一项研究探讨了MK-3207的药代动力学/药效动力学(PK/PD)关系。这项研究提供了剂量-效应关系的见解,并有助于预测MK-3207在偏头痛治疗临床试验中的疗效(Li et al., 2015)

4. CGRP受体PET示踪剂的开发

对MK-3207进行的研究导致了[(11)C]MK-4232的开发,这是CGRP受体的第一个正电子发射断层扫描示踪剂。这种示踪剂源自MK-3207,代表了与偏头痛病理生理学相关的神经影像学方面的重大进展(Bell et al., 2013)

5. 手性哌嗪酮衍生物的合成

对手性哌嗪酮衍生物的合成进行了研究,这是MK-3207的一个关键组成部分,旨在提高其生产效率。这项研究对于MK-3207的可扩展制造至关重要(McLaughlin et al., 2013)

6. CGRP拮抗剂的肝脏安全性评估

在一项评估肝脏安全性的研究中,将MK-3207与其他CGRP受体拮抗剂进行了比较。该研究旨在找到更安全的替代方案,从而开发出ubrogepant,显示出较低的肝毒性潜力。这项比较研究强调了肝脏安全性在偏头痛治疗开发中的重要性(Smith et al., 2020)

安全和危害

When handling MK-3207, it’s recommended to use safety goggles with side-shields, protective gloves, and impervious clothing. Suitable respiratory protection should be used, and the product should be kept away from drains, water courses, or the soil .

属性

IUPAC Name

2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29F2N5O3/c32-21-10-19(11-22(33)13-21)25-16-35-31(7-1-2-8-31)29(41)38(25)17-26(39)36-23-6-5-18-14-30(15-20(18)12-23)24-4-3-9-34-27(24)37-28(30)40/h3-6,9-13,25,35H,1-2,7-8,14-17H2,(H,36,39)(H,34,37,40)/t25-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAANWYREOQRFB-SETSBSEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)N(C(CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(CC6(C5)C7=C(NC6=O)N=CC=C7)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(C1)C(=O)N([C@@H](CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(C[C@@]6(C5)C7=C(NC6=O)N=CC=C7)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29F2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00241931
Record name MK 3207
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00241931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MK-3207

CAS RN

957118-49-9
Record name MK 3207
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957118499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-3207
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12424
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MK 3207
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00241931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-3207
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C44M1QYCC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK-3207
Reactant of Route 2
Reactant of Route 2
MK-3207
Reactant of Route 3
MK-3207
Reactant of Route 4
MK-3207
Reactant of Route 5
Reactant of Route 5
MK-3207
Reactant of Route 6
MK-3207

Q & A

Q1: How does MK-3207 interact with its target and what are the downstream effects?

A1: MK-3207 acts as a potent antagonist of the calcitonin gene-related peptide (CGRP) receptor. [, , ] This interaction prevents CGRP from binding to its receptor, thereby inhibiting CGRP-mediated signaling pathways. [] CGRP is a neuropeptide heavily implicated in migraine pathophysiology, particularly in the activation of the trigeminovascular system and transmission of pain signals. [, ] By blocking CGRP receptors, MK-3207 effectively disrupts this signaling cascade, leading to a reduction in migraine symptoms. [, , ]

Q2: What is the structure of MK-3207?

A2: MK-3207 is a complex organic molecule with the following chemical name: 2-[(8R)-8-(3,5-Difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]dec-9-yl]-N-[(2R)-2′-oxo-1,1′,2′,3-tetrahydrospiro[indene-2,3′-pyrrolo[2,3-b]pyridin]-5-yl]acetamide. [, ] A practical asymmetric synthesis of a key chiral piperazinone fragment of MK-3207 has been reported. []

Q3: What is known about the Structure-Activity Relationship (SAR) of MK-3207?

A3: Research focusing on improving the pharmacokinetic properties of CGRP receptor antagonists led to the development of MK-3207. Scientists incorporated polar functionality into earlier generations of these antagonists, resulting in piperazinone analogs with enhanced solubility at acidic pH and increased oral bioavailability in monkeys. [] This optimization process ultimately culminated in the discovery of MK-3207, recognized as one of the most potent orally active CGRP receptor antagonists. []

Q4: What is the pharmacokinetic (PK) and pharmacodynamic (PD) profile of MK-3207?

A5: MK-3207 exhibits potent antagonism of human and rhesus monkey CGRP receptors in vitro, with a Ki of 0.024 nM. [] Importantly, it demonstrates high oral bioavailability. [, ] In rhesus monkeys, MK-3207 effectively inhibits capsaicin-induced dermal vasodilation, a pharmacodynamic model for CGRP receptor antagonist activity. [, ] Plasma concentrations of 0.8 nM and 7 nM were required to block 50% and 90% of the blood flow increase, respectively. [] The cerebrospinal fluid/plasma ratio in rhesus monkeys was found to be 2-3%, indicating some degree of central nervous system penetration. []

Q5: How effective is MK-3207 in vitro and in vivo?

A6: MK-3207 demonstrates potent antagonism of CGRP receptors in vitro. [] In vivo, it effectively inhibits capsaicin-induced dermal vasodilation in rhesus monkeys, a model predictive of clinical efficacy in migraine. [, ] Furthermore, MK-3207 was evaluated in a randomized, double-blind, placebo-controlled clinical trial for the acute treatment of migraine. [] The trial demonstrated a positive dose-response trend for pain freedom at two hours post-dose, achieving statistical significance for the 200 mg dose. []

Q6: Were there any significant findings regarding the toxicology and safety of MK-3207?

A7: While MK-3207 demonstrated efficacy in clinical trials for acute migraine treatment, concerns regarding potential liver toxicity emerged during its development. [, , ] Subsequent research using the DILIsym platform, a quantitative systems toxicology approach, retrospectively predicted liver toxicity for MK-3207 at the clinical trial doses. [] These findings, along with the experience of liver function test abnormalities in some patients, ultimately led to the discontinuation of MK-3207's clinical development. [, ]

Q7: What are the alternatives and substitutes to MK-3207?

A7: Due to the discontinuation of MK-3207, research efforts shifted towards developing other CGRP receptor antagonists with potentially improved safety profiles. Other "gepants" investigated for acute migraine treatment include:

  • Telcagepant: Showed initial promise but was also discontinued due to concerns about liver toxicity with frequent use. [, , , ]
  • Olcegepant: Development halted due to challenges in formulating a suitable oral dosage form. []
  • BI 44370 TA: Demonstrated efficacy in a Phase 2 clinical trial. []
  • BMS-927711: Showed promising results in a Phase 2b clinical trial for acute migraine treatment. []

Q8: What is the current status of MK-3207?

A9: MK-3207 is not currently approved for clinical use. Despite demonstrating efficacy in clinical trials for acute migraine treatment, concerns about potential liver toxicity led to the discontinuation of its development. [, , ]

Q9: What are the key takeaways from the research on MK-3207?

A9: The research on MK-3207 highlights several key points:

  • Importance of Preclinical Models: The retrospective use of the DILIsym platform to predict MK-3207's liver toxicity underscores the importance of robust preclinical models in identifying potential safety concerns early in the drug development process. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。